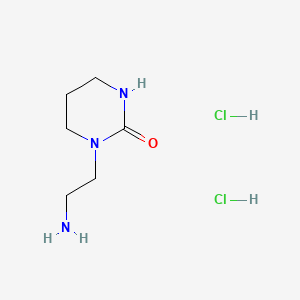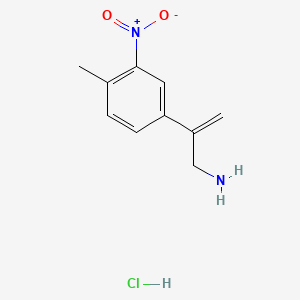
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a nitro group, a methyl group, and an amine group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by a condensation reaction with prop-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methyl-3-aminophenyl)prop-2-en-1-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
- 2-(4-methylphenyl)prop-2-en-1-amine hydrochloride
- 2-(3-nitrophenyl)prop-2-en-1-amine hydrochloride
Uniqueness
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7-3-4-9(8(2)6-11)5-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJSNRRCAOUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B6607404.png)
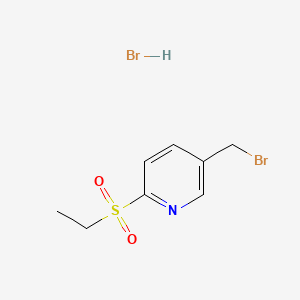
![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)

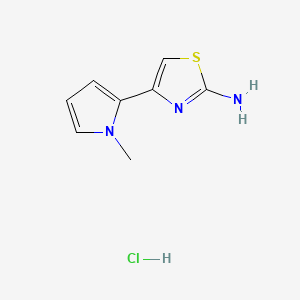
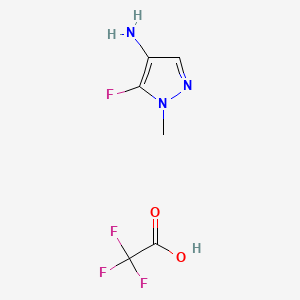
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6607447.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
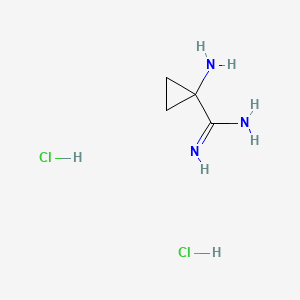
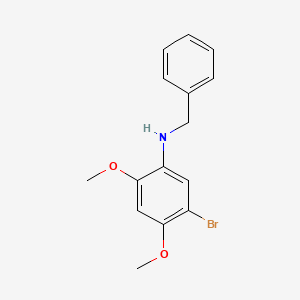
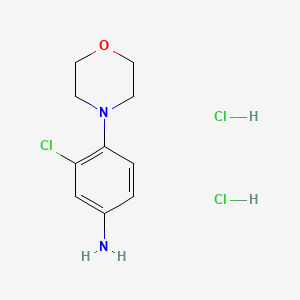
![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
